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Compound of Interest

Compound Name: Posatirelin

Cat. No.: B1679052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Posatirelin, a synthetic analogue of the Thyrotropin-Releasing Hormone (TRH), presents a

compelling subject for neuropharmacological research. This document provides a

comprehensive technical overview of its chemical structure and a detailed, plausible route for

its synthesis, tailored for professionals in drug development and scientific research. While

specific proprietary synthesis protocols are not publicly available, this guide outlines a robust

methodology based on established principles of solid-phase peptide synthesis (SPPS).

Furthermore, it details the expected analytical characterization of the final compound and

describes the canonical signaling pathway associated with TRH receptor activation, which

Posatirelin is anticipated to modulate.

Chemical Structure and Properties of Posatirelin
Posatirelin is a tripeptide amide with the systematic IUPAC name (2S)-N-[(2S)-1-[(2S)-2-

carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide[1]. Its

structure is characterized by an N-terminal pyro-2-aminoadipoyl residue, a central L-leucyl

residue, and a C-terminal L-prolinamide.

Table 1: Chemical and Physical Properties of Posatirelin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1679052?utm_src=pdf-interest
https://www.benchchem.com/product/b1679052?utm_src=pdf-body
https://www.benchchem.com/product/b1679052?utm_src=pdf-body
https://www.benchchem.com/product/b1679052?utm_src=pdf-body
https://www.benchchem.com/product/b1679052?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Posatirelin
https://www.benchchem.com/product/b1679052?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₁₇H₂₈N₄O₄ [1]

Molecular Weight 352.43 g/mol [1]

CAS Number 78664-73-0 [1]

PubChem CID 71230 [1]

Synonyms

L-6-ketopiperidine-2-carbonyl-

leucyl-proline amide, pAad-

Leu-Pro-NH2, pyro-2-

aminoadipoyl-leucyl-

prolinamide

[1]

Proposed Synthesis of Posatirelin via Solid-Phase
Peptide Synthesis (SPPS)
The synthesis of Posatirelin can be effectively achieved through a stepwise solid-phase

peptide synthesis (SPPS) approach using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This

methodology allows for the efficient construction of the peptide chain on a solid support,

simplifying purification at each step. The overall workflow is depicted in the diagram below.
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A proposed workflow for the solid-phase synthesis of Posatirelin.

Experimental Protocols
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Materials:

Rink Amide resin

Fmoc-L-Proline (Fmoc-Pro-OH)

Fmoc-L-Leucine (Fmoc-Leu-OH)

Fmoc-L-α-aminoadipic acid δ-tert-butyl ester (Fmoc-Aad(OtBu)-OH)

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure®

Piperidine

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water (H₂O)

Acetonitrile (ACN)

Protocol:

Resin Swelling and First Amino Acid Coupling:

Swell Rink Amide resin in DMF for 1 hour.

Dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

Add the coupling solution to the swollen resin and agitate for 2 hours at room temperature.

Wash the resin with DMF (3x) and DCM (3x).
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Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

Wash the resin with DMF (5x) and DCM (3x).

Coupling of Subsequent Amino Acids (Leucine and α-Aminoadipic Acid):

Repeat the coupling and deprotection steps for Fmoc-Leu-OH and subsequently for Fmoc-

Aad(OtBu)-OH. Use a coupling cocktail of the protected amino acid (3 eq), HBTU (2.9 eq),

and DIPEA (6 eq) in DMF.

N-terminal Pyro-aminoadipoyl Formation (Cyclization):

Following the final Fmoc deprotection of the N-terminal aminoadipic acid residue, treat the

resin-bound peptide with a solution of 5% acetic anhydride in DMF for 30 minutes to cap

any unreacted amines.

The cyclization of the aminoadipic acid to the pyro-aminoadipoyl residue can be induced

by mild acid treatment or heating. A plausible approach is to treat the resin with a dilute

solution of TFA in DCM (e.g., 1%) for a short period, followed by neutralization, or by

heating the resin in a suitable solvent like NMP at 50-60°C.

Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at

room temperature.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under

vacuum.

Purification:
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Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in

water).

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)

using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Collect fractions containing the pure product and confirm by mass spectrometry.

Lyophilize the pure fractions to obtain Posatirelin as a white powder.

Table 2: Proposed Quantitative Parameters for Posatirelin Synthesis

Parameter Expected Value

Overall Yield (Crude) 60-80%

Purity (after HPLC) >98%

Identity (by Mass Spec.) [M+H]⁺ = 353.22 Da

Characterization of Posatirelin
The identity and purity of the synthesized Posatirelin should be confirmed by a combination of

analytical techniques.

Table 3: Expected Analytical Characterization Data for Posatirelin
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Technique Expected Results

Mass Spectrometry (ESI-MS)
A major peak corresponding to the protonated

molecule [M+H]⁺ at m/z 353.22.

¹H NMR (500 MHz, D₂O)

Characteristic peaks for the amino acid

residues: δ 0.8-1.0 (Leucine methyls), δ 1.5-2.5

(Proline, Leucine, and pyro-aminoadipoyl CH₂

groups), δ 3.5-4.5 (α-protons).

¹³C NMR (125 MHz, D₂O)

Resonances in the carbonyl region (δ 170-180)

for the amide and carboxylic acid carbons, and

characteristic signals for the aliphatic carbons of

the amino acid side chains.

RP-HPLC

A single major peak with a retention time

dependent on the specific column and gradient

conditions, confirming purity >98%.

Posatirelin and the TRH Receptor Signaling
Pathway
As a TRH analog, Posatirelin is expected to exert its biological effects through the TRH

receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by

TRH receptor activation is the Gq/11 pathway.
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The canonical Gq/11 signaling pathway activated by the TRH receptor.
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Upon binding of Posatirelin to the TRH receptor, the associated Gq/11 protein is activated.

This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol

(DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic

reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺

and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety

of downstream targets, leading to the ultimate cellular responses, such as the synthesis and

release of thyroid-stimulating hormone (TSH) from the pituitary gland.

Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of

Posatirelin, a TRH analog of significant research interest. The proposed solid-phase peptide

synthesis protocol offers a viable and efficient route for its production in a laboratory setting.

The outlined analytical methods are essential for ensuring the identity, purity, and quality of the

synthesized peptide. Furthermore, an understanding of the TRH receptor signaling pathway is

fundamental to elucidating the mechanism of action of Posatirelin and guiding future research

into its therapeutic potential. This document serves as a valuable resource for researchers and

drug development professionals engaged in the study of this and related neuropeptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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